(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol
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Overview
Description
(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol is a complex organic compound that features a variety of functional groups, including bromine, chlorine, triazole, and ethoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction.
Ethoxylation: The ethoxy group is added via an etherification reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The imine bond can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. The triazole ring is known for its antifungal and antibacterial properties, making this compound a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the phenol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-bromo-4-(((3-((4-methylbenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol
- (E)-2-bromo-4-(((3-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol
Uniqueness
What sets (E)-2-bromo-4-(((3-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-4-yl)imino)methyl)-6-ethoxyphenol apart is the presence of the chlorobenzylthio group, which can enhance its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-bromo-4-[(E)-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O2S/c1-2-26-16-8-13(7-15(19)17(16)25)9-22-24-11-21-23-18(24)27-10-12-3-5-14(20)6-4-12/h3-9,11,25H,2,10H2,1H3/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSDGOXFYHEMX-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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